Cas no 128496-66-2 (2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI))

2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI) structure
128496-66-2 structure
Product Name:2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI)
CAS No:128496-66-2
MF:C19H21F3O2
MW:338.364056348801
CID:185042
PubChem ID:195573
Update Time:2025-04-19

2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI)
    • 2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (
    • trifluoromethylacetylene methyl alcohol
    • (4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-yn-1-yl]-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol
    • Tfmama
    • 7-Methyl-7-(4,4,4-trifluoro-1-hydroxybut-2-yn-1-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol
    • GCEHLIQGBSTENM-NKGKWGDASA-N
    • 128496-66-2
    • DTXSID60926151
    • (4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol
    • Inchi: 1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1
    • InChI Key: GCEHLIQGBSTENM-NKGKWGDASA-N
    • SMILES: FC(C#C[C@@H]([C@]1(C)CC[C@H]2C3C=CC(=CC=3CC[C@@H]2C1)O)O)(F)F

Computed Properties

  • Exact Mass: 338.149365
  • Monoisotopic Mass: 338.149365
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.248
  • Boiling Point: 444.6°C at 760 mmHg
  • Flash Point: 222.7°C
  • Refractive Index: 1.536
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